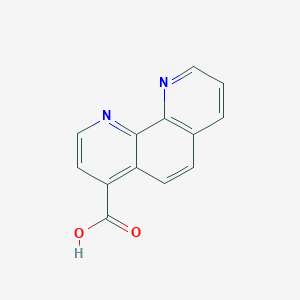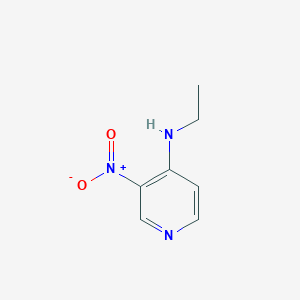
2,3-二溴-4-甲基吡啶
描述
2,3-Dibromo-4-methylpyridine is a chemical compound with the molecular formula C6H5Br2N . It has a molecular weight of 250.92 and is typically stored at temperatures between 2-8°C in an inert atmosphere . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2,3-Dibromo-4-methylpyridine is 1S/C6H5Br2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Physical and Chemical Properties Analysis
2,3-Dibromo-4-methylpyridine is a solid substance . It has a molecular weight of 250.92 and is typically stored at temperatures between 2-8°C in an inert atmosphere . The average mass is 250.919 Da and the monoisotopic mass is 248.878860 Da .
科学研究应用
电泳分离和合成
电泳分离的优化
对取代甲基吡啶的研究,包括2,3-二溴-4-甲基吡啶,显著促进了电泳分离过程的优化。Wren(1991)的研究表明,通过操纵pH值和使用阳离子表面活性剂来抑制电渗流,改善了分离技术,突出了2,3-二溴-4-甲基吡啶在增强分析方法中的作用S. Wren, 1991。
合成和官能化
涉及2,3-二溴-4-甲基吡啶的官能化和合成对于开发新的化学实体至关重要。例如,将2-氟-4-甲基吡啶高效官能化为新型烷基化剂展示了这种化合物在合成增强认知药物候选物中的多功能性,如Pesti等人(2000)所报道J. Pesti et al., 2000。
在催化中的应用
催化应用
在催化中使用以吡啶为基础的配体取得了显著进展,2,3-二溴-4-甲基吡啶衍生物发挥了关键作用。Winter、Newkome和Schubert(2011)讨论了吡啶三吡啶和其过渡金属配合物在催化中的广泛应用,从有机转化到聚合反应,突出了该化合物在有机金属催化中的影响A. Winter et al., 2011。
光物理和电化学研究
微环境感应研究
将相关化合物2,2'-联吡啶-3,3'-二醇作为微环境敏感探针进行探索,突显了取代吡啶在研究生物和化学相互作用中的重要性。Abou-Zied(2007)的工作提供了与环糊精和人血清白蛋白的结合相互作用的见解,表明2,3-二溴-4-甲基吡啶在类似应用中的潜力O. K. Abou-Zied, 2007。
材料科学和传感
自旋交替和相变研究
通过使用吡啶衍生物桥接的分子间氢键的自旋交替铁(II)配合物的研究,展示了2,3-二溴-4-甲基吡啶在材料科学中的实用性。Nishi等人(2010)探讨了这些配合物中方向异构的立体控制,为分子设计和响应材料的开发提供了宝贵的见解Koshiro Nishi et al., 2010。
安全和危害
2,3-Dibromo-4-methylpyridine is classified as a Category 3 flammable liquid according to the GHS classification . It has the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
It is known that brominated pyridines, such as 2,3-dibromo-4-methylpyridine, are often used in the synthesis of various pharmaceutical compounds . These compounds can interact with a wide range of biological targets, depending on their final structure and functional groups .
Mode of Action
Brominated pyridines are often used as intermediates in the synthesis of more complex molecules, where they can participate in various chemical reactions . The bromine atoms in 2,3-Dibromo-4-methylpyridine can be replaced by other groups in nucleophilic substitution reactions, allowing for the creation of a wide variety of compounds .
Biochemical Pathways
The compounds synthesized from 2,3-dibromo-4-methylpyridine can affect various biochemical pathways depending on their structure and functional groups .
Pharmacokinetics
It is known that the compound has a high lipophilicity, which could potentially influence its absorption and distribution within the body .
Result of Action
The compounds synthesized from 2,3-dibromo-4-methylpyridine can have a wide range of effects, depending on their structure and functional groups .
Action Environment
The action, efficacy, and stability of 2,3-Dibromo-4-methylpyridine can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH. Furthermore, the compound’s action and efficacy could be influenced by the presence of other substances in its environment .
属性
IUPAC Name |
2,3-dibromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLBQXITXFNXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624534 | |
| Record name | 2,3-Dibromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871483-22-6 | |
| Record name | 2,3-Dibromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)





